![molecular formula C18H16N2O2S B3012007 2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 1798520-30-5](/img/structure/B3012007.png)
2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPTP and has been studied for its potential use in scientific research.
Scientific Research Applications
Organic Intermediate
The compound is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
Density Functional Theory (DFT) Study
The compound has been studied using density functional theory (DFT) to clarify certain physical and chemical properties . The study included the molecular electrostatic potential and frontier molecular orbitals of the compound .
Biological Potential of Indole Derivatives
The compound is an indole derivative, which are known to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Drug Synthesis
Boronic acid compounds, such as this compound, are usually used to protect diols in the organic synthesis of drugs . They are utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets through covalent or non-covalent interactions . The compound may also undergo various transformations in different environments to achieve controlled action .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Compounds with similar structures have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The environment can significantly influence the action, efficacy, and stability of “2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide”. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
2-methoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-17-5-3-2-4-16(17)18(21)20-10-13-8-15(11-19-9-13)14-6-7-23-12-14/h2-9,11-12H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHMJYMJDIKPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide |
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